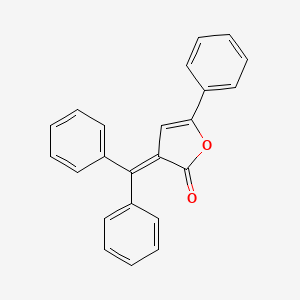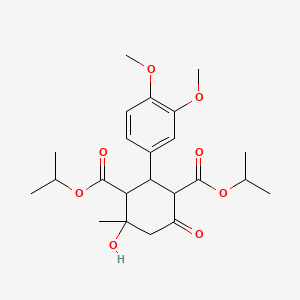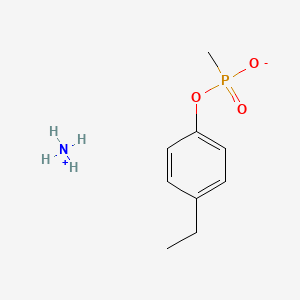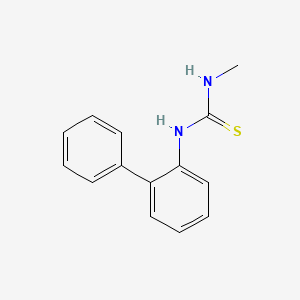
3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide, also known as DIFMS, is a chemical compound that has been widely used in scientific research. This compound is known for its ability to inhibit the activity of certain enzymes, making it useful in a variety of research applications.
Mechanism of Action
The mechanism of action of 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide involves the binding of the compound to the active site of the enzyme, thereby preventing the enzyme from carrying out its normal function. This inhibition can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide are largely dependent on the specific enzyme that is being inhibited. For example, inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, while inhibition of histone deacetylases can lead to changes in gene expression.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide in lab experiments is its specificity for certain enzymes, allowing for targeted inhibition. However, the limitations include the potential for off-target effects and the need for careful dosing to avoid toxicity.
Future Directions
There are several potential future directions for the use of 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide in scientific research. One area of interest is the study of the compound's effects on epigenetic modifications, which could have implications for the treatment of diseases such as cancer. Additionally, the development of more specific and potent inhibitors could lead to further insights into the role of specific enzymes in disease processes.
In conclusion, 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide is a useful compound in scientific research due to its ability to inhibit certain enzymes. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions should be taken into consideration when using it in research.
Synthesis Methods
The synthesis of 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide involves several steps, including the reaction of 4-fluoro-N,N-dimethylbenzenesulfonamide with 2,3-dihydro-1H-indole-1-carboxylic acid, followed by the addition of a reagent such as thionyl chloride. The final product is obtained through a purification process, such as column chromatography.
Scientific Research Applications
3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide has been used in a variety of scientific research applications, including the study of enzyme activity and inhibition. Specifically, 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide has been shown to inhibit the activity of enzymes such as carbonic anhydrase and histone deacetylases. This inhibition can be useful in the study of diseases such as cancer and neurological disorders.
properties
IUPAC Name |
3-(2,3-dihydroindole-1-carbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c1-19(2)24(22,23)13-7-8-15(18)14(11-13)17(21)20-10-9-12-5-3-4-6-16(12)20/h3-8,11H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTVVDUBEAAVIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)F)C(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-dihydroindole-1-carbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-acetylphenyl)-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5110096.png)

![N~2~-(2,4-dimethylphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5110119.png)
![3-[1-(3-methoxybenzoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide](/img/structure/B5110127.png)
![2-methoxy-4-methyl-1-[4-(4-nitrophenoxy)butoxy]benzene](/img/structure/B5110129.png)
![1-[(4-chlorophenyl)acetyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5110137.png)
![N-(tert-butyl)-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5110147.png)

![3-(2-thienyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B5110170.png)
![ethyl [1-(1,3-benzoxazol-2-ylthio)-2,2,2-trichloroethyl]carbamate](/img/structure/B5110177.png)
![5-{[(3-chloro-4-fluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5110185.png)
